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molecular formula C9H7FO B7888801 4-Fluorocinnamaldehyde

4-Fluorocinnamaldehyde

Cat. No. B7888801
M. Wt: 150.15 g/mol
InChI Key: YSIYEWBILJZDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04012377

Procedure details

This compound was prepared following the procedure of Preparation 17 starting from p-fluorobenzaldehyde and acetaldehyde. Yield, 47%. b.p. 80°-95°/2 mm., λmax. (EtOH) 220, 285 nm., ε 10500, 23400.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[CH:10](=[O:12])[CH3:11]>CCO>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:11][CH:10]=[O:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
Yield

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=CC=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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